![molecular formula C14H13BrN4O2 B13366507 2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a pyridinyl-imino moiety, making it a subject of interest for chemists and researchers.
準備方法
The synthesis of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide typically involves the reaction of 4-bromophenol with 2-chloropyridine in the presence of a base to form the intermediate 4-bromophenoxy-2-pyridine. This intermediate is then reacted with hydrazine hydrate and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
科学的研究の応用
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide can be compared with other similar compounds, such as:
4-bromo-2-[imino(2-pyridinyl)methyl]aniline: This compound shares a similar structure but lacks the acetohydrazide moiety, which may result in different chemical and biological properties.
2-(4-bromophenoxy)methylpyrimidine:
4-bromo-2-(2-pyridinylmethyl)phenol: This compound has a hydroxyl group instead of an imino group, which can affect its chemical behavior and biological activity.
The uniqueness of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C14H13BrN4O2 |
|---|---|
分子量 |
349.18 g/mol |
IUPAC名 |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C14H13BrN4O2/c15-10-4-6-11(7-5-10)21-9-13(20)18-19-14(16)12-3-1-2-8-17-12/h1-8H,9H2,(H2,16,19)(H,18,20) |
InChIキー |
IDCYGEHGLZZWHK-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C(=N/NC(=O)COC2=CC=C(C=C2)Br)/N |
正規SMILES |
C1=CC=NC(=C1)C(=NNC(=O)COC2=CC=C(C=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


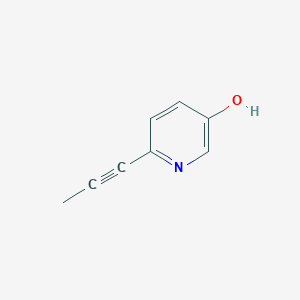
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)
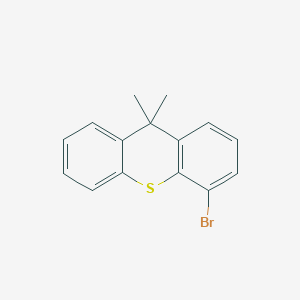
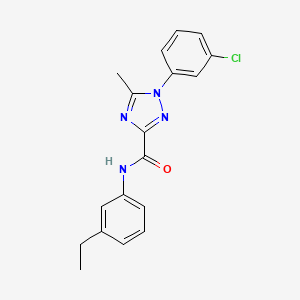
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)
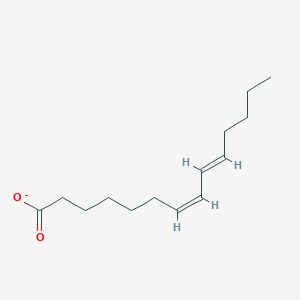
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
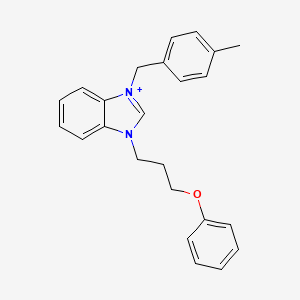
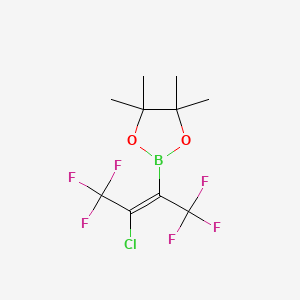
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
